molecular formula C14H8N2S4Zn B093245 Zinc 2-mercaptobenzothiazole CAS No. 155-04-4

Zinc 2-mercaptobenzothiazole

Cat. No.: B093245
CAS No.: 155-04-4
M. Wt: 397.9 g/mol
InChI Key: PGNWIWKMXVDXHP-UHFFFAOYSA-L
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Description

Zinc 2-mercaptobenzothiazole is a chemical compound widely used in the rubber industry as a vulcanization accelerator. It is a white to yellow solid at ambient temperatures and has a slight odor. This compound is also utilized as a fungicide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc 2-mercaptobenzothiazole is synthesized by reacting 2-mercaptobenzothiazole with zinc oxide. The reaction typically occurs in an aqueous medium at elevated temperatures. The process involves the formation of a zinc salt of 2-mercaptobenzothiazole, which precipitates out of the solution .

Industrial Production Methods: In industrial settings, the production of this compound involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The product is then purified by dissolution in a base to remove dissolved organics, followed by re-precipitation using an acid .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming disulfides and other oxidized products.

    Reduction: It can be reduced to its thiol form under specific conditions.

    Substitution: The compound can participate in substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Zinc 2-mercaptobenzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Zinc 2-mercaptobenzothiazole is unique due to its enhanced stability and effectiveness as a vulcanization accelerator compared to its parent compound, 2-mercaptobenzothiazole. Its zinc salt form provides additional benefits in terms of reactivity and application versatility .

Properties

CAS No.

155-04-4

Molecular Formula

C14H8N2S4Zn

Molecular Weight

397.9 g/mol

IUPAC Name

zinc;1,3-benzothiazole-2-thiolate

InChI

InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2

InChI Key

PGNWIWKMXVDXHP-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2]

boiling_point

Decomposes (NTP, 1992)
Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions.

Color/Form

LIGHT YELLOW POWDER

density

1.7 AT 25 °C/4 °C

flash_point

392 °F (NTP, 1992)
392 °F
243 °C

melting_point

351 to 358 °F (NTP, 1992)
180.2-181.7 °C
MP: 170-173 °C /Technical mercaptobenzothiazole/
177 - 179 °C
180-182 °C

155-04-4

physical_description

NKRA;  Dry Powder
Light yellow solid;  [HSDB] Cream to pale yellow powder;  [MSDSonline]

Pictograms

Irritant; Environmental Hazard

Related CAS

155-04-4 (zinc salt)
2492-26-4 (hydrochloride salt)
26622-66-2 (mercury (+2) salt)
29904-98-1 (cobalt(+2) salt)
32510-27-3 (unspecified copper salt)
4162-43-0 (copper(+2) salt)
7778-70-3 (potassium salt)

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9)
In pure water, 120 mg/L at 24 °C;  in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5)
Solubility at 25 °C (g/100 mL) in alcohol: 2.0;  ether 1.0;  acetone 10.0;  benzene 1.0;  carbon tetrachloride <0.2;  naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions
Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform;  insoluble in water and gasoline.
For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page.
0.12 mg/mL at 24 °C
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)

vapor_pressure

0.000464 [mmHg]
2.25X10-8 mm Hg at 20 °C;  <1.9X10-6 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc 2-mercaptobenzothiazole
Reactant of Route 2
Zinc 2-mercaptobenzothiazole
Reactant of Route 3
Zinc 2-mercaptobenzothiazole
Reactant of Route 4
Zinc 2-mercaptobenzothiazole
Reactant of Route 5
Zinc 2-mercaptobenzothiazole
Reactant of Route 6
Zinc 2-mercaptobenzothiazole

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